Givinostat hydrochloride monohydrate
Overview
Description
ITF-2357 hydrochloride monohydrate, also known as givinostat, is a potent histone deacetylase inhibitor. It has shown significant anti-inflammatory and antineoplastic activities. This compound is particularly effective in inhibiting histone deacetylase 1 and histone deacetylase 3, with IC50 values of 198 nM and 157 nM, respectively .
Mechanism of Action
Mode of Action
Givinostat exerts its therapeutic effects by interacting with its primary targets, the HDACs. The precise mechanism by which Givinostat exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown . It is known that hdacs regulate the 3-dimensional folding of dna in the cell, preventing gene translation . Givinostat, as an HDAC inhibitor, is believed to interfere with this process .
Biochemical Pathways
Givinostat affects the biochemical pathways involving HDACs. In the context of muscular dystrophy, inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss . Givinostat also has activity against cells expressing JAK2 (V617F), a mutated form of the janus kinase 2 (JAK2) enzyme that is implicated in the pathophysiology of many myeloproliferative diseases, including polycythaemia vera .
Result of Action
Givinostat has been shown to have significant therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD). In a randomized, double-blind, placebo-controlled trial, muscle function was evaluated by measuring the change from baseline to 18 months in the time taken to ascend four stairs. Patients treated with Givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo .
Biochemical Analysis
Biochemical Properties
Givinostat hydrochloride monohydrate interacts with HDAC1 and HDAC3, inhibiting their function . This inhibition of HDACs alters the acetylation state of histones, which can influence gene expression and other cellular processes .
Cellular Effects
This compound has been shown to reduce fibrosis in muscle tissue and promote the increase of the cross-sectional area (CSA) of muscles in mdx mice . It also induces apoptosis of multiple myeloma (MM) and acute myelogenous leukemia (AML) cells following induction of p21 and down-modulation of Bcl-2 and Mcl-1 proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of HDACs . By inhibiting these enzymes, it prevents the formation of HDAC-substrate complexes, increasing the level of histone acetylation within cells. This change in acetylation can alter the transcriptional pattern of target cells and the activity of non-histone proteins, leading to growth arrest, differentiation, and induced apoptosis .
Temporal Effects in Laboratory Settings
In a phase III clinical trial for Duchenne muscular dystrophy (DMD) treatment, this compound showed less decline than placebo recipients in the time taken to perform a functional task over 18 months . This suggests that the effects of this compound are stable over time.
Dosage Effects in Animal Models
In murine models of DMD, this compound was administered weekly for 15 weeks at a dose of 1 mg/kg . The treatment increased maximal normalized strength to levels comparable to those of healthy mice in both DMD models. The effect of this compound in both grip strength and exhaustion tests was dose-dependent in both strains .
Metabolic Pathways
This compound is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of this compound .
Subcellular Localization
As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
Preparation Methods
The synthesis of ITF-2357 hydrochloride monohydrate involves several steps. The key synthetic route includes the formation of a hydroxamic acid derivative, which is then coupled with a naphthylamine derivative. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the coupling reaction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ITF-2357 hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: ITF-2357 hydrochloride monohydrate can undergo nucleophilic substitution reactions, where the hydroxamic acid group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ITF-2357 hydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression.
Biology: This compound is used to investigate the regulation of inflammatory cytokines and the role of histone deacetylases in cellular processes.
Medicine: ITF-2357 hydrochloride monohydrate is being studied for its potential therapeutic effects in treating various diseases, including multiple myeloma, acute myelogenous leukemia, and Duchenne muscular dystrophy
Comparison with Similar Compounds
ITF-2357 hydrochloride monohydrate is unique due to its potent inhibition of both class I and class II histone deacetylases. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor with a broader spectrum of activity.
Romidepsin: A histone deacetylase inhibitor used primarily in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A potent histone deacetylase inhibitor with activity against multiple myeloma
Properties
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGKZBBDJSKCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732302-99-7 | |
Record name | Givinostat hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Givinostat hydrochloride monohydrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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